molecular formula C17H19N3O2S2 B2565364 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1421525-08-7

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2565364
CAS No.: 1421525-08-7
M. Wt: 361.48
InChI Key: PHYZRDJCIMNKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a pyrrolopyridine core, a piperidine ring, and a thiophene sulfonyl group, which together contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrrolopyridine intermediate reacts with piperidine.

    Attachment of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with the piperidine nitrogen.

Industrial Production Methods: Industrial-scale production may employ optimized versions of these synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents are often explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolopyridine core can be reduced under specific conditions to yield dihydropyrrolopyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are frequently employed.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydropyrrolopyridine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: It has been studied for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: Research has explored its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • 1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolopyridine derivatives and thiophene-containing compounds.
  • Examples include:
    • 1-(Pyrrolidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
    • 1-(Thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness: The presence of both the thiophene sulfonyl group and the piperidine ring in this compound distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity profiles.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties

Properties

IUPAC Name

1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c21-24(22,16-4-2-12-23-16)20-10-5-14(6-11-20)13-19-9-7-15-3-1-8-18-17(15)19/h1-4,7-9,12,14H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYZRDJCIMNKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.